6-Oxo-2-piperidinebutyric acid
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Overview
Description
6-Oxo-2-piperidinebutyric acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the oxo group (a carbonyl group) at the sixth position and the butyric acid moiety makes this compound unique. Piperidine derivatives are known for their significant role in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-2-piperidinebutyric acid can be achieved through several methods:
Oxidation of Piperidine Derivatives: One common method involves the oxidation of piperidine derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Cyclization Reactions: Another approach is the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring, followed by functional group modifications to introduce the oxo and butyric acid groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions to form more oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: More oxidized derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
6-Oxo-2-piperidinebutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-Oxo-2-piperidinebutyric acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinone: A piperidine derivative with a carbonyl group.
Butyric Acid: A four-carbon carboxylic acid.
Comparison:
Uniqueness: 6-Oxo-2-piperidinebutyric acid is unique due to the presence of both the oxo group and the butyric acid moiety, which confer distinct chemical and biological properties.
Functional Groups: The combination of functional groups in this compound allows for diverse chemical reactivity and potential biological activities not seen in simpler piperidine or butyric acid derivatives
Properties
IUPAC Name |
4-(6-oxopiperidin-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8-5-1-3-7(10-8)4-2-6-9(12)13/h7H,1-6H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMIIPGAUWVSJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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